molecular formula C14H10O4 B2561277 (5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone CAS No. 328009-37-6

(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone

Cat. No.: B2561277
CAS No.: 328009-37-6
M. Wt: 242.23
InChI Key: SVMWMLVXPSQLAU-UHFFFAOYSA-N
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Description

(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone is a heterocyclic compound that combines the structural features of benzofuran and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone typically involves the formylation of 5-hydroxybenzofuran derivatives. One common method is the Duff reaction, which introduces a formyl group into the benzofuran ring. The formylated benzofuran is then reacted with 5-methylfuran-2-carboxylic acid under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield 5-hydroxybenzofuran-3-carboxylic acid.

    Reduction: Reduction of the carbonyl group can produce (5-hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanol.

    Substitution: Various substituted derivatives of the original compound can be formed, depending on the reagents and conditions used.

Scientific Research Applications

(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s ability to undergo electrophilic substitution also allows it to modify biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone is unique due to its combination of benzofuran and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-8-2-4-13(18-8)14(16)11-7-17-12-5-3-9(15)6-10(11)12/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMWMLVXPSQLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=COC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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